molecular formula C19H20ClN3O4S2 B10756279 S-{2-[(2-chloro-4-sulfamoylphenyl)amino]-2-oxoethyl} 6-methyl-3,4-dihydroquinoline-1(2H)-carbothioate CAS No. 960310-09-2

S-{2-[(2-chloro-4-sulfamoylphenyl)amino]-2-oxoethyl} 6-methyl-3,4-dihydroquinoline-1(2H)-carbothioate

Cat. No.: B10756279
CAS No.: 960310-09-2
M. Wt: 454.0 g/mol
InChI Key: AWAKIULNKVOBKE-UHFFFAOYSA-N
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Description

S-{2-[(2-chloro-4-sulfamoylphenyl)amino]-2-oxoethyl} 6-methyl-3,4-dihydroquinoline-1(2H)-carbothioate: These are derivatives of quinoline in which at least one double bond in the quinoline moiety is reduced by adding two hydrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of S-{2-[(2-chloro-4-sulfamoylphenyl)amino]-2-oxoethyl} 6-methyl-3,4-dihydroquinoline-1(2H)-carbothioate involves multiple steps, starting from readily available starting materials. The key steps include:

    Formation of the 2-chloro-4-sulfamoylphenylamine: This intermediate is prepared by reacting 2-chloroaniline with sulfamic acid under controlled conditions.

    Coupling with 6-methyl-3,4-dihydroquinoline-1(2H)-carbothioate: The intermediate is then coupled with 6-methyl-3,4-dihydroquinoline-1(2H)-carbothioate using a suitable coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and automated synthesis platforms could be employed to scale up the production while maintaining consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

S-{2-[(2-chloro-4-sulfamoylphenyl)amino]-2-oxoethyl} 6-methyl-3,4-dihydroquinoline-1(2H)-carbothioate undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the nitro group to an amine.

    Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.

    Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN₃) or potassium thiocyanate (KSCN).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a variety of derivatives depending on the nucleophile.

Scientific Research Applications

    Chemistry: It serves as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its interactions with biological macromolecules.

    Medicine: It has potential therapeutic applications, particularly as an inhibitor of specific enzymes or receptors.

    Industry: The compound can be used in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of S-{2-[(2-chloro-4-sulfamoylphenyl)amino]-2-oxoethyl} 6-methyl-3,4-dihydroquinoline-1(2H)-carbothioate involves its interaction with specific molecular targets. One known target is the Gag-Pol polyprotein of HIV-1, where the compound acts as an inhibitor . This interaction disrupts the function of the polyprotein, thereby inhibiting viral replication.

Comparison with Similar Compounds

Similar Compounds

    Tetrahydroquinoline derivatives: These compounds share a similar core structure and have been studied for their potential as enzyme inhibitors.

    Sulfonamide derivatives: Compounds with sulfonamide groups exhibit similar biological activities and are used in various therapeutic applications.

Uniqueness

What sets S-{2-[(2-chloro-4-sulfamoylphenyl)amino]-2-oxoethyl} 6-methyl-3,4-dihydroquinoline-1(2H)-carbothioate apart is its unique combination of functional groups, which confer specific chemical and biological properties. This makes it a valuable compound for targeted research and development in medicinal chemistry.

Properties

CAS No.

960310-09-2

Molecular Formula

C19H20ClN3O4S2

Molecular Weight

454.0 g/mol

IUPAC Name

S-[2-(2-chloro-4-sulfamoylanilino)-2-oxoethyl] 6-methyl-3,4-dihydro-2H-quinoline-1-carbothioate

InChI

InChI=1S/C19H20ClN3O4S2/c1-12-4-7-17-13(9-12)3-2-8-23(17)19(25)28-11-18(24)22-16-6-5-14(10-15(16)20)29(21,26)27/h4-7,9-10H,2-3,8,11H2,1H3,(H,22,24)(H2,21,26,27)

InChI Key

AWAKIULNKVOBKE-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)N(CCC2)C(=O)SCC(=O)NC3=C(C=C(C=C3)S(=O)(=O)N)Cl

Origin of Product

United States

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